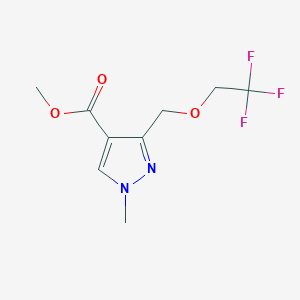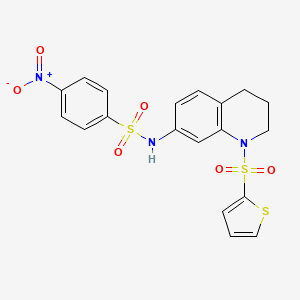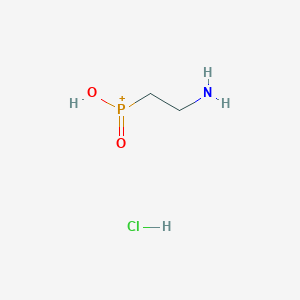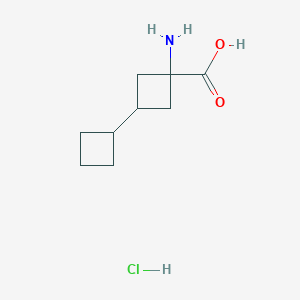![molecular formula C16H12Cl3NS2 B2385167 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-95-8](/img/structure/B2385167.png)
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (7C4D2DB) is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. 7C4D2DB is a member of the benzothiazepine family of compounds and has been shown to have a variety of biochemical and physiological effects. This article will discuss the synthesis method for 7C4D2DB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for its use in scientific research.
作用机制
The exact mechanism of action of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body and modulating their activity. Specifically, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been shown to bind to the G-protein coupled receptor family, which is involved in a variety of biological processes, including cell signaling, cell growth, and cell death.
Biochemical and Physiological Effects
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to modulate the activity of various enzymes, including cyclo-oxygenase, lipoxygenase, and phospholipase A2. Additionally, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
实验室实验的优点和局限性
The use of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine in lab experiments has several advantages. It is easily synthesized in aqueous solution and is relatively stable, making it suitable for use in a variety of experiments. Additionally, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. The main limitation of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
未来方向
There are a number of potential future directions for the use of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine in scientific research. One potential direction is the exploration of its potential applications in the treatment of various diseases, such as cancer, Alzheimer’s disease, and diabetes. Additionally, further research into the exact mechanism of action of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine could lead to the development of more effective drugs based on the compound. Finally, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine could be used as a model compound to study the structure-activity relationships of other benzothiazepines, which could lead to the development of more effective drugs for a variety of conditions.
合成方法
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is synthesized through a multi-step reaction involving the condensation of 4-chloro-2-chlorobenzylsulfanyl-1,3-dihydro-2H-benzothiazepine and 7-chloro-1,5-dihydro-2H-benzothiazepine. The first step of the reaction involves the condensation of the two molecules to form an intermediate, which is then hydrolyzed to yield the final product. The reaction is carried out in aqueous solution at a temperature of approximately 100°C and is typically completed in approximately two hours.
科学研究应用
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationships of benzothiazepines, as well as to investigate the mechanisms of action of these compounds. Additionally, 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes.
属性
IUPAC Name |
7-chloro-4-[(2,4-dichlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NS2/c17-11-2-1-10(13(19)7-11)9-22-16-5-6-21-15-4-3-12(18)8-14(15)20-16/h1-4,7-8H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBGBSMGYHPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![Ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate](/img/structure/B2385086.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)
![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)
![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)

